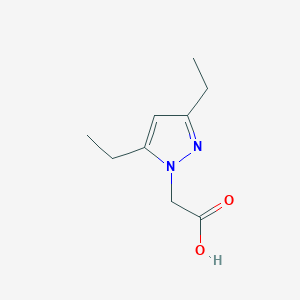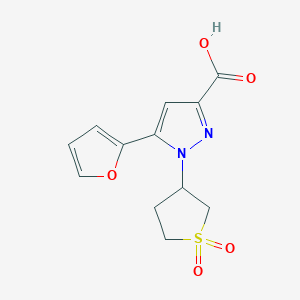
3,5-diethyl-1H-pyrazole-1-acetic acid
Übersicht
Beschreibung
“3,5-dimethyl-1H-pyrazole-1-acetic acid” is an organic compound with the empirical formula C7H10N2O2 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
While specific synthesis methods for “3,5-diethyl-1H-pyrazole-1-acetic acid” are not available, pyrazole-bearing compounds are known for their diverse pharmacological effects and are often synthesized using hydrazine-coupled reactions .Molecular Structure Analysis
The molecular structure of “3,5-dimethyl-1H-pyrazole-1-acetic acid” consists of a pyrazole ring with two methyl groups at the 3 and 5 positions and an acetic acid group attached to the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethyl-1H-pyrazole-1-acetic acid” include a molecular weight of 154.17, a melting point of 186-192 °C, and a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Pyrazole derivatives, including 3,5-diethyl-1H-pyrazole-1-acetic acid, are used in the synthesis of various heterocyclic compounds. For example, Ghaedi et al. (2015) describe the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole derivatives, demonstrating the utility of these compounds in preparing new heterocycles (Ghaedi et al., 2015).
Preparation of Key Intermediates in Pharmaceutical Synthesis : Pyrazole derivatives are pivotal in synthesizing key intermediates for pharmaceutical applications. Poszávácz et al. (2023) report an efficient process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a versatile building block in drug synthesis, using diethyl pyrazole-3,5-dicarboxylate (Poszávácz et al., 2023).
Anticancer Properties : The derivatives of pyrazole are studied for their potential anticancer properties. Jose (2017) explores the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazole compounds and evaluates their anticancer properties, showing the relevance of these derivatives in cancer research (Jose, 2017).
Anti-inflammatory and Antimicrobial Applications : Pyrazole derivatives are also investigated for their anti-inflammatory and antimicrobial properties. Bekhit et al. (2005) synthesized a series of 1H-pyrazole derivatives, evaluating their anti-inflammatory and antimicrobial activities, highlighting the medicinal potential of these compounds (Bekhit, Ashour, & Guemei, 2005).
Corrosion Inhibition : In the field of materials science, pyrazole derivatives are used as corrosion inhibitors. Lgaz et al. (2020) explore the use of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating their effectiveness in protecting industrial materials (Lgaz et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSXWBNESXZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1H-pyrazole-1-acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)


![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)









